

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as PI3K α Inhibitors

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Compound of Interest

Compound Name: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative validation of the activity of a representative imidazo[1,2-a]pyridine derivative, Compound 35, a potent PI3K α inhibitor, against other relevant alternatives. The information is compiled from preclinical studies and is intended to provide an objective overview supported by experimental data.

Introduction to Imidazo[1,2-a]pyridines and PI3K α Inhibition

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular processes such as cell growth, proliferation, differentiation, and survival.^[1] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various cancers, making it a prime target for therapeutic intervention.^{[2][3]} The Class I PI3K isoform, PI3K α , is one of the most commonly mutated isoforms in human cancers.^[4]

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K α .^{[1][5]} This guide focuses on Compound 35, a 2, 6, 8-substituted imidazo[1,2-a]pyridine derivative, and compares its activity with other imidazo[1,2-a]pyridine-based inhibitors and established PI3K inhibitors.^[1]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activity of selected imidazo[1,2-a]pyridine derivatives and other PI3K inhibitors against PI3K α and various cancer cell lines.

Table 1: In Vitro PI3K α Enzymatic Inhibitory Activity

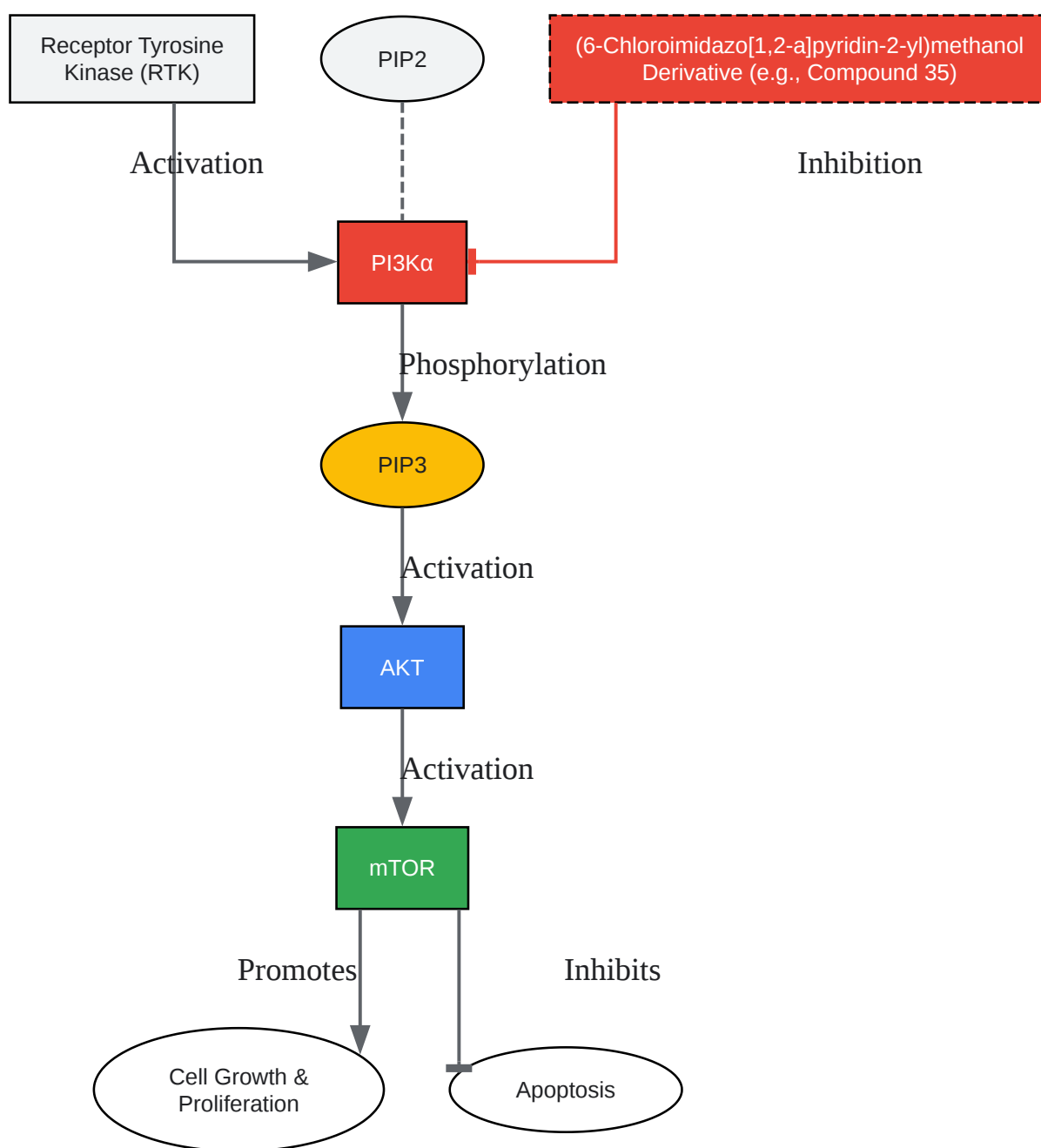
Compound	Scaffold	PI3K α IC50 (nM)	Reference
Compound 35	Imidazo[1,2-a]pyridine	150	[1]
PIK-75	Imidazo[1,2-a]pyridine	Not explicitly stated, used as a positive control	[1]
Compound 12	Imidazo[1,2-a]pyridine	2.8	[6]
Compound 2g	Imidazo[1,2-a]pyridine	1.8	[6]
Compound 13k	Imidazo[1,2-a]pyridine-quinazoline	1.94	[4][7]
Alpelisib (BYL719)	2-aminothiazole derivative	5	[8]
Taselisib (GDC-0032)	Dihydrobenzoxazepine	Not explicitly stated	[9]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Compound 35	T47D	Breast Cancer	Not explicitly stated, potent activity reported	[1]
Compound 12	A375	Melanoma	0.14	[6]
HeLa	Cervical Cancer	0.21	[6]	
Compound 13k	HCC827	Non-Small Cell Lung Cancer	0.09	[4]
A549	Non-Small Cell Lung Cancer	0.43	[4]	
MCF-7	Breast Cancer	0.21	[4]	

Signaling Pathway and Mechanism of Action

Imidazo[1,2-a]pyridine derivatives, such as Compound 35, exert their anti-cancer effects by inhibiting PI3Kα, a key node in the PI3K/AKT/mTOR signaling pathway. This inhibition blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors like AKT and mTOR, ultimately leading to the inhibition of cell growth and proliferation, and the induction of apoptosis.



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Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of compound activity.

In Vitro PI3K α Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol Workflow:



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Caption: Workflow for the In Vitro PI3K α Kinase Assay.

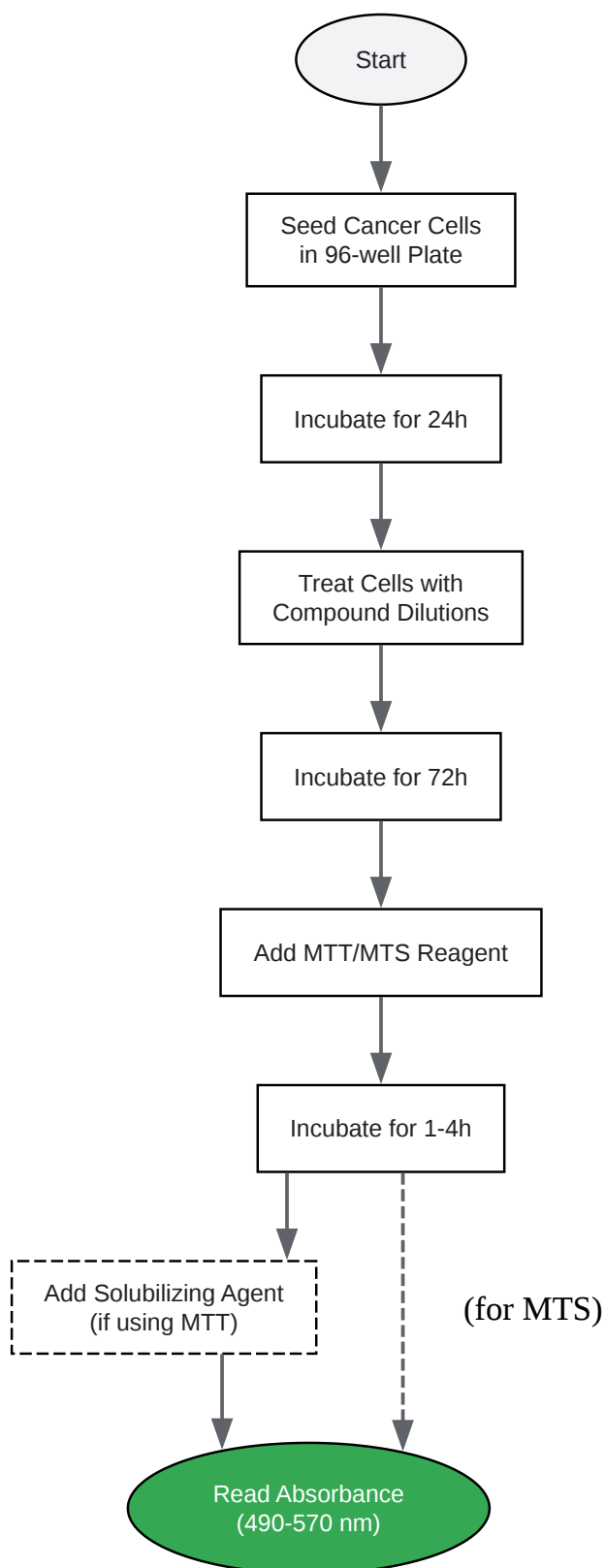
Detailed Steps:

- Serial dilutions of the test compounds are prepared in DMSO and added to the wells of a 384-well plate.
- A mixture of PI3K α enzyme and the lipid substrate (e.g., PIP2) is added to each well.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
- ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The plate is incubated for another 40 minutes at room temperature.
- Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
- After a final incubation of 30-60 minutes, the luminescence is measured, which correlates with the PI3K α activity.^[10]

Cell Proliferation Assay (MTT or MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol Workflow:



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References

- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110 α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3K α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. promega.de [promega.de]
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